Mmad

Vue d'ensemble

Description

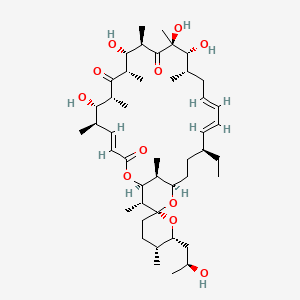

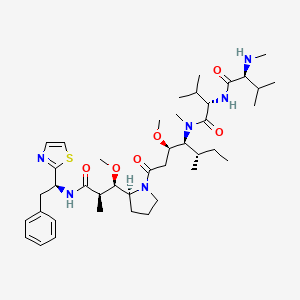

Déméthyldolastatine 10, également connue sous le nom de Monométhyl Dolastatin 10, est un puissant inhibiteur de la tubuline dérivé du produit naturel marin Dolastatin 10. Il s'agit d'un analogue synthétique de la Dolastatin 10, qui a été initialement isolé du mollusque de l'océan Indien Dolabella auricularia. La déméthyldolastatine 10 a montré une activité antitumorale significative et est utilisée comme une charge toxique dans les conjugués anticorps-médicaments pour la thérapie anticancéreuse ciblée .

Applications De Recherche Scientifique

Demethyldolastatin 10 has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its effects on cellular processes, particularly its ability to inhibit tubulin polymerization.

Medicine: Used in the development of antibody-drug conjugates for targeted cancer therapy. .

Industry: Employed in the production of antibody-drug conjugates for pharmaceutical applications

Mécanisme D'action

Target of Action

Monomethyl Auristatin E (MMAE), also known as Mmad, primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, chromosome segregation, and intracellular transport .

Mode of Action

MMAE is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin . It is linked to a monoclonal antibody (MAB) which directs it to the cancer cells . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Biochemical Pathways

The primary biochemical pathway affected by MMAE is the microtubule assembly process . By inhibiting tubulin polymerization, MMAE disrupts the formation of the mitotic spindle, which is essential for cell division . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .

Pharmacokinetics

The pharmacokinetics of MMAE involves its absorption, distribution, metabolism, and excretion (ADME) properties. As a component of antibody-drug conjugates (ADCs), MMAE exhibits good pharmacokinetic properties . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus releasing MMAE . The released MMAE then exerts its cytotoxic effects .

Result of Action

The result of MMAE’s action is the inhibition of cell division and the induction of apoptosis in cancer cells . By disrupting microtubule dynamics, MMAE prevents cancer cells from properly segregating their chromosomes during mitosis . This disruption leads to cell cycle arrest and ultimately to cell death .

Action Environment

The action of MMAE can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the stability of the linker that attaches MMAE to the monoclonal antibody . Additionally, the expression levels of the target antigen and the presence of multidrug resistance proteins can also influence the efficacy of MMAE .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la déméthyldolastatine 10 implique de multiples étapes, notamment le couplage de divers résidus d'acides aminés. L'une des étapes clés est le processus stable de ligature d'oxime, qui produit des conjugués anticorps-médicaments presque homogènes avec un rapport médicament/anticorps d'environ 2,0 . La solubilité de ce composé dans le diméthylsulfoxyde est supérieure à 10 millimolaire. Pour obtenir une concentration plus élevée, le composé peut être chauffé à 37°C pendant 10 minutes et/ou agité dans un bain à ultrasons .

Méthodes de production industrielle

La production industrielle de la déméthyldolastatine 10 implique généralement une synthèse à grande échelle utilisant les mêmes voies de synthèse que celles décrites ci-dessus. Le processus garantit une pureté et une constance élevées, ce qui est crucial pour son utilisation dans les conjugués anticorps-médicaments .

Analyse Des Réactions Chimiques

Types de réactions

La déméthyldolastatine 10 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique effectuée .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la déméthyldolastatine 10, qui peuvent être utilisés pour des modifications chimiques supplémentaires ou comme intermédiaires dans la synthèse de molécules plus complexes .

Applications de recherche scientifique

La déméthyldolastatine 10 possède un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme brique de construction dans la synthèse de molécules complexes et comme réactif dans diverses réactions chimiques.

Biologie : Étudiée pour ses effets sur les processus cellulaires, en particulier sa capacité à inhiber la polymérisation de la tubuline.

Médecine : Utilisée dans le développement de conjugués anticorps-médicaments pour la thérapie anticancéreuse ciblée. .

Industrie : Employée dans la production de conjugués anticorps-médicaments pour des applications pharmaceutiques

Mécanisme d'action

La déméthyldolastatine 10 exerce ses effets en inhibant la polymérisation de la tubuline, ce qui perturbe la formation des microtubules. Cette inhibition conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Les cibles moléculaires de la déméthyldolastatine 10 comprennent la tubuline, et elle affecte les voies impliquées dans la division cellulaire et l'apoptose .

Comparaison Avec Des Composés Similaires

La déméthyldolastatine 10 est similaire à d'autres inhibiteurs de la tubuline, tels que :

Dolastatin 10 : Le composé parent à partir duquel la déméthyldolastatine 10 est dérivée. .

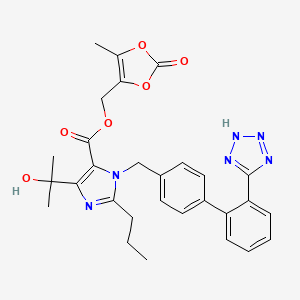

Monométhyl Auristatine E : Un autre analogue synthétique de la Dolastatin 10, utilisé dans les conjugués anticorps-médicaments pour la thérapie anticancéreuse

Vinblastine : Un produit naturel qui inhibe la polymérisation de la tubuline et est utilisé en chimiothérapie anticancéreuse.

La singularité de la déméthyldolastatine 10 réside dans ses modifications spécifiques, qui améliorent sa stabilité et son efficacité dans les conjugués anticorps-médicaments, ce qui en fait un outil précieux dans la thérapie anticancéreuse ciblée .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUGYPPOFIHFJS-UUFHNPECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101010182 | |

| Record name | Monomethylauristatin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203849-91-6 | |

| Record name | Monomethylauristatin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is MMAD and why is it important in aerosol science?

A1: this compound stands for mass median aerodynamic diameter. It is a crucial parameter for characterizing the size distribution of particles in an aerosol. This compound represents the aerodynamic diameter where 50% of the aerosol's mass is contained in particles smaller than that diameter, and 50% is contained in particles larger. Understanding this compound is critical for predicting aerosol behavior, including deposition patterns in the respiratory system, environmental transport, and efficacy of inhaled medications.

Q2: How does particle size, specifically this compound, influence the deposition of inhaled aerosols in the respiratory tract?

A2: Particle size, as represented by this compound, significantly impacts the deposition of inhaled aerosols in the respiratory tract. Larger particles (this compound > 5 μm) tend to deposit in the oropharyngeal region due to inertial impaction. [, ] Particles in the 2-5 μm range deposit primarily in the central airways (trachea and bronchi) by sedimentation. [, ] Smaller particles (< 2 μm) can reach the deep lung, depositing in the bronchioles and alveoli via Brownian diffusion. [, ] Optimizing this compound is crucial for ensuring targeted drug delivery to specific regions of the lungs. []

Q3: What methods are commonly used to measure the size distribution and this compound of aerosols?

A3: Several methods can determine the size distribution and this compound of aerosols. Cascade impaction is a widely used technique that separates particles based on their aerodynamic diameter as they impact on different stages of the impactor. [, , ] Other methods include time-of-flight analysis using instruments like the Aerodynamic Particle Sizer Spectrometer (APS) [, ] and laser diffraction techniques. [] The choice of method depends on factors such as the aerosol properties, required measurement range, and desired accuracy.

Q4: How does relative humidity affect the this compound of hygroscopic aerosols?

A4: Hygroscopic aerosols, like those produced by some inhalers, grow in size with increasing humidity due to water vapor condensation on the particles. [, ] This growth can substantially increase the this compound, affecting the aerosol's deposition pattern in the respiratory tract. [] For instance, the this compound of cromolyn sodium powder dispersed by a Spinhaler® significantly increased with rising humidity. []

Q5: How does the use of a spacer device impact the this compound and deposition of aerosols from pressurized metered-dose inhalers (pMDIs)?

A5: Spacer devices attached to pMDIs can improve drug delivery to the lungs by modifying the aerosol characteristics. They allow the propellant to evaporate before inhalation, reducing initial droplet size and this compound. [] Spacers also decrease the velocity of the aerosol, minimizing oropharyngeal deposition and increasing the fraction of drug reaching the lower airways. [] Studies on betamethasone valerate and triamcinolone acetonide pMDI formulations demonstrated that incorporating a spacer device effectively reduced this compound to less than 4.7 μm and increased the fine particle fraction (FPF). []

Q6: Can the choice of nebulizer and compressor combination influence the this compound and delivery efficiency of nebulized medications?

A6: Yes, the choice of nebulizer and compressor combination significantly influences the this compound and delivery efficiency of nebulized medications. Different nebulizer designs and operating pressures can produce aerosols with varying particle size distributions and output volumes. [] The pressure-flow characteristics of the compressor also impact the nebulizer's performance. [] Using mismatched nebulizers and compressors can lead to suboptimal drug delivery and treatment outcomes. []

Q7: Can you provide an example of a dry-powder formulation for inhalation and its characteristics related to this compound?

A7: A dry-powder formulation of nanocrystalline camptothecin (CPT) was developed for inhalation delivery as a potential lung cancer treatment. [] CPT nanocrystals, with an approximate diameter of 120 nm, were spray-dried with dextran, creating particles suitable for lung deposition. [] This formulation achieved an this compound of 2.7 μm and a fine particle fraction (FPF) of 78%, indicating efficient delivery to the deep lung. []

Q8: How can computational chemistry and modeling be applied in understanding and predicting this compound?

A8: Computational chemistry and modeling can help understand the factors influencing this compound and predict the behavior of aerosol particles. Molecular dynamics simulations can investigate the interactions between drug particles, excipients, and solvents during aerosol generation. [] Computational fluid dynamics (CFD) models can simulate aerosol flow and deposition patterns in the respiratory tract, taking into account particle size distribution and breathing parameters. [] These tools facilitate the design and optimization of inhalation formulations with desired this compound characteristics for targeted drug delivery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.